molecular formula C₃₃H₂₉D₁₀NO₄ B1162626 1-Oxo Fexofenadine-d10 Methyl Ester

1-Oxo Fexofenadine-d10 Methyl Ester

Cat. No.: B1162626
M. Wt: 523.73
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo Fexofenadine-d10 Methyl Ester is a sophisticated deuterium-labeled isotope that serves as a critical tool in pharmacological and analytical research. Its primary research application is as a stable, labeled intermediate in the chemical synthesis and preparation of Fexofenadine, the active metabolite of the antihistamine terfenadine . Furthermore, this compound is strategically employed for the synthesis of oxidation metabolites of terfenadine itself, facilitating crucial studies on the metabolic pathways and clearance of this H1-receptor antagonist . The incorporation of ten deuterium atoms (D10) into the molecular structure provides significant utility in mass spectrometry-based analyses. This labeling enables the compound to be used as an internal standard, allowing researchers to achieve highly accurate and sensitive quantification of both fexofenadine and its metabolites in complex biological matrices. This is essential for advanced pharmacokinetic studies, metabolic stability assays, and impurity profiling, helping to distinguish and track the compound of interest from endogenous substances with precision. The value of this compound is therefore anchored in its dual role as a synthetic building block for a major antihistamine and a high-quality standard for reliable metabolite identification and quantification, supporting drug development and safety profiling.

Properties

Molecular Formula

C₃₃H₂₉D₁₀NO₄

Molecular Weight

523.73

Synonyms

4-[4-[4-(Hydroxydiphenyl-d10-methyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic Acid Methyl Ester;  2-[4-[4-[4-(Hydroxydiphenyl-d10-methyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic Acid Methyl Ester;  Methyl 4-[4-[4-(Hydroxydiphen

Origin of Product

United States

Synthetic Methodologies and Preparation of Reference Standards

Strategies for the Chemical Synthesis of 1-Oxo Fexofenadine (B15129)

The synthesis of the parent ketone, 1-Oxo Fexofenadine (also known as Fexofenadone), is foundational. This process typically avoids direct oxidation of fexofenadine, which leads to different degradation products, and instead builds the molecule from specific precursors. nih.govresearchgate.net

The primary synthetic route involves a Friedel-Crafts acylation followed by a condensation reaction. google.comgoogleapis.com The synthesis commences with α,α-dimethylphenylacetic acid, which is first converted to its methyl ester, methyl-α,α-dimethylphenyl acetate (B1210297). google.comgoogleapis.com This ester serves as a key precursor.

The next critical step is a Friedel-Crafts acylation of the methyl-α,α-dimethylphenyl acetate with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. google.comgoogleapis.com This reaction introduces the four-carbon chain with a terminal chloride, forming the ketone intermediate, methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate. google.com Optimization of this step is crucial to ensure the acylation occurs at the desired para position on the phenyl ring, as the formation of the meta-isomer is a common side reaction that can complicate purification. patsnap.com

Precursor/Reagent Role in Synthesis
α,α-Dimethylphenylacetic acidStarting material for the phenylacetic acid moiety. google.com
Methanol (B129727)Reagent for esterification to protect the carboxylic acid. google.comgoogleapis.com
4-Chlorobutyryl chlorideAcylating agent to introduce the 1-oxo butyl chain. google.comgoogleapis.com
Aluminum chloride (AlCl₃)Lewis acid catalyst for the Friedel-Crafts acylation. asianpubs.orgresearchgate.net
Azacyclonol (B1665903)Piperidine-containing precursor for the final condensation step. google.comgoogleapis.com
d10-AzacyclonolDeuterated precursor for introducing the d10 label. google.comcaymanchem.com

The 1-oxo group is introduced early in the synthesis via the aforementioned Friedel-Crafts acylation, which creates the ketone structure. google.comgoogleapis.com The resulting ketone intermediate, methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate, is then condensed with azacyclonol (α,α-diphenyl-4-piperidinemethanol). googleapis.comgoogle.com This nucleophilic substitution reaction, where the piperidine (B6355638) nitrogen of azacyclonol displaces the chloride on the butyl chain, yields 1-Oxo Fexofenadine Methyl Ester (also referred to as Fexofenadone Methyl Ester). google.compatsnap.com It is important to distinguish this targeted synthesis from the oxidative degradation of fexofenadine itself. Studies have shown that subjecting fexofenadine to oxidative stress, for instance with hydrogen peroxide, results in the formation of Fexofenadine N-oxide, where the piperidine nitrogen is oxidized, rather than the desired ketone on the butyl chain. nih.govresearchgate.netmdpi.com

Incorporation of Deuterium (B1214612) Labels (d10) for Isotopic Enrichment

Isotopic labeling is critical for the use of this compound as an internal standard. The "d10" designation typically refers to the ten deuterium atoms replacing the ten hydrogen atoms on the two phenyl rings of the hydroxydiphenylmethyl moiety of the azacyclonol portion of the molecule. caymanchem.com

The most direct and efficient method to produce 1-Oxo Fexofenadine-d10 Methyl Ester is to use a deuterated precursor during the synthesis. google.com Specifically, the condensation step is performed using d10-azacyclonol. This ensures the deuterium labels are incorporated at the desired, non-exchangeable positions.

While general methods for site-specific deuteration of aromatic compounds exist, such as metal-catalyzed hydrogen isotope exchange (H/D exchange) using deuterium oxide (D₂O) as the deuterium source, building the molecule from an already labeled precursor is often more practical for complex structures. nih.govscielo.org.mxacs.org These methods are valuable but can be challenging to control for a molecule with multiple functional groups.

Deuteration Strategy Description Applicability
Labeled Precursor Synthesis Utilizes a starting material that already contains the deuterium labels (e.g., d10-azacyclonol). google.comHigh; most common and specific method for this target molecule.
Catalytic H/D Exchange Employs a catalyst (e.g., Rhodium, Platinum) to exchange protons on the aromatic ring with deuterium from a source like D₂O. scielo.org.mxacs.orgGeneral; applicable to many aromatic compounds but may lack specificity without appropriate directing groups.
Deacylative Deuteration A copper-catalyzed method that uses a ketone as a traceless activating group to achieve site-specific deuteration. nih.govAdvanced; useful for complex late-stage modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable.

¹H NMR is used to verify the absence of proton signals at the specific sites of deuteration.

²H NMR can be used to directly detect the deuterium signals, confirming their presence and location within the molecule. rsc.orgnih.gov

A combination of these analytical techniques provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the final compound. rsc.org

Parameter Analytical Technique Information Provided
Isotopic Enrichment (%) High-Resolution Mass Spectrometry (HRMS)Relative abundance of d0-d10 isotopologues. nih.gov
Degree of Deuteration HRMS, NMR (¹H, ²H)Confirmation of the number of deuterium atoms per molecule. rsc.org
Site of Deuteration NMR (¹H, ²H)Verifies the specific location of the deuterium labels. rsc.orgnih.gov
Structural Integrity NMR, LC-MSConfirms the overall chemical structure is correct. cerilliant.com

Esterification Reactions for Methyl Ester Formation

The methyl ester group in the target compound is typically introduced at the beginning of the synthetic sequence. The starting material, α,α-dimethylphenylacetic acid, is converted to methyl-α,α-dimethylphenyl acetate. google.com The most common method for this transformation is Fischer esterification. This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). googleapis.comrsc.org

This esterification serves a crucial role as a protecting group for the carboxylic acid functionality. It prevents the acid from interfering with subsequent reactions, particularly the Friedel-Crafts acylation. The methyl ester is stable throughout the condensation step and is ultimately present in the final labeled compound, this compound. In the synthesis of the final active drug, fexofenadine, this ester is hydrolyzed back to a carboxylic acid in the final step. scribd.comepa.govgoogle.com

Chemical Reagents and Optimized Reaction Conditions for Methanolysis/Esterification

The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid precursor, 1-Oxo Fexofenadine-d10. This precursor is synthesized in a multi-step process that introduces the deuterium labels, commonly by using a deuterated starting material such as α,α-diphenyl-d10-4-piperidinemethanol.

The esterification is generally achieved through a Fischer-Speier esterification reaction, which involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. This reaction converts the carboxylic acid functional group into a methyl ester. environmentclearance.nic.inscribd.com The optimization of this step is crucial to maximize yield and minimize the formation of by-products.

Key parameters that are optimized include the choice of acid catalyst, reaction temperature, and reaction time. While mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective, the use of milder catalysts can sometimes be preferred to avoid degradation of the complex molecule. google.com

Table 1: Reagents and Optimized Conditions for Esterification

ParameterDetailsPurpose
Starting Material 1-Oxo Fexofenadine-d10The deuterated carboxylic acid precursor.
Reagent Methanol (CH₃OH)Acts as both the solvent and the reactant for ester formation. Used in excess to drive the equilibrium towards the product.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol. google.com
Temperature 25°C to Reflux (~65°C)Reaction is often heated to increase the reaction rate. The specific temperature is a balance between reaction speed and potential degradation. google.com
Reaction Time 2 - 6 hoursMonitored by techniques like Thin-Layer Chromatography (TLC) or HPLC to ensure the reaction goes to completion. google.com
Work-up Neutralization with a weak base (e.g., sodium bicarbonate solution), followed by extraction.To quench the acid catalyst and isolate the crude product from the aqueous phase.

Purification and Isolation Techniques for the Methyl Ester Product

Following the esterification reaction, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and any side products. High purity is essential for its use as a reference standard. A combination of techniques is typically employed. googleapis.com

Initially, a liquid-liquid extraction is performed to separate the organic product from the aqueous layer containing salts and excess methanol. The crude product obtained after evaporating the organic solvent is then subjected to more rigorous purification methods. google.com

Column chromatography is a widely used technique for this purpose. The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a solvent system, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate) is critical for achieving good separation. google.com In some cases, purification involves crystallization or precipitation from a specific solvent or a mixture of solvents, such as methanol/methylethyl ketone or dimethylformamide/methanol followed by water. google.com

Table 2: Purification and Isolation Techniques

TechniqueDescriptionKey Parameters
Extraction The reaction mixture is neutralized and extracted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).Solvent choice, pH of the aqueous phase. google.com
Column Chromatography The crude product is passed through a column packed with an adsorbent like silica gel.Stationary Phase: Silica Gel (normal phase). Mobile Phase: Gradient or isocratic elution with solvent systems like hexane/ethyl acetate. google.com
Crystallization / Precipitation The product is dissolved in a minimal amount of a hot solvent and allowed to cool, or precipitated by adding an anti-solvent.Solvent system (e.g., methanol/methyl ethyl ketone, acetone, ethyl acetate), temperature. google.comgoogle.com
Preparative HPLC For achieving very high purity, preparative high-performance liquid chromatography can be used.Column type (e.g., C18), mobile phase composition, flow rate.

Comprehensive Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Final Product

Thorough characterization using a suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H (proton) and ¹³C (carbon) NMR are used. For this compound, the key feature in the ¹H NMR spectrum would be the absence of signals corresponding to the ten protons of the two phenyl rings on the piperidine substituent. The remaining protons, such as those on the piperidine ring, the butyl chain, the methyl ester, and the other aromatic ring, would show characteristic chemical shifts and coupling patterns. chemicalbook.com In the ¹³C NMR spectrum, the carbons attached to deuterium will show characteristic triplet splitting (due to C-D coupling) and a significant reduction in signal intensity. researchgate.net

Table 3: Hypothetical NMR Data for this compound (in CDCl₃)

TypeChemical Shift (δ, ppm)Assignment
¹H NMR ~ 7.2 - 7.8Aromatic protons (AA'BB' system)
~ 3.65-OCH₃ (Ester)
~ 2.5 - 3.0Protons on butyl chain and piperidine ring
~ 1.55-C(CH₃)₂
AbsentSignals for diphenylmethyl protons (C₆H₅)₂
¹³C NMR ~ 200C=O (Ketone)
~ 177C=O (Ester)
~ 125 - 150Aromatic carbons
~ 120 - 130 (low intensity triplets)Deuterated aromatic carbons (C₆D₅)₂
~ 78C-OH (Hydroxydiphenylmethyl carbon)
~ 52-OCH₃ (Ester)
~ 25 - 60Aliphatic carbons (butyl chain, piperidine, gem-dimethyl)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₃₃H₂₉D₁₀NO₄), the measured mass should be within a very narrow tolerance (typically <5 ppm) of the calculated theoretical mass. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which serves as a fingerprint for the molecule and confirms the location of the deuterium labels. The fragmentation of the protonated molecule [M+H]⁺ would show characteristic losses corresponding to parts of the molecule, providing further structural confirmation. nih.govnih.gov

Table 4: High-Resolution Mass Spectrometry Data

ParameterValue / Description
Molecular Formula C₃₃H₂₉D₁₀NO₄
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte Ion [M+H]⁺
Calculated Exact Mass ~ 524.366 (Varies slightly based on exact mass of D)
Key Fragmentation Ions Loss of H₂O, cleavage at the piperidine ring, fragmentation of the butyl chain. The fragments containing the diphenylmethyl group would be 10 mass units heavier than in the non-deuterated analogue.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), ketone and ester carbonyl (C=O), and C-O groups. The C-D stretching vibrations of the deuterated phenyl rings would appear at a lower frequency (~2200-2300 cm⁻¹) compared to the usual C-H stretches (~3000 cm⁻¹). nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The molecule contains two main chromophores: the benzophenone-like system and the substituted benzene (B151609) ring of the phenylacetic acid moiety. The wavelength of maximum absorbance (λmax) is expected in the UV region, typically around 220 nm and potentially another band at a longer wavelength due to the extended conjugation of the keto-phenyl group. oaji.netscholarsresearchlibrary.com

Table 5: IR and UV-Vis Spectroscopic Data

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR ~ 3400 (broad)O-H stretch (hydroxyl group)
~ 2950C-H stretch (aliphatic)
~ 2250C-D stretch (aromatic)
~ 1730C=O stretch (ester)
~ 1680C=O stretch (ketone)
~ 1600, 1500C=C stretch (aromatic rings)
~ 1250, 1150C-O stretch (ester and alcohol)
UV-Vis λmax ~ 220 nmπ → π* transitions in the aromatic systems. oaji.net

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are essential for determining the purity of the final product. Due to the molecule's size, polarity, and low volatility, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography (GC) is generally not suitable without derivatization.

A reversed-phase HPLC method is typically developed. nih.govnih.gov This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The purity is assessed by integrating the area of the main product peak and comparing it to the total area of all peaks detected, which should be ≥98% for a reference standard. A diode-array detector (DAD) or a mass spectrometer (MS) can be used for detection. nih.govresearchgate.net

Table 6: Typical HPLC Conditions for Purity Assessment

ParameterDescription
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Column C18 (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govdergipark.org.tr
Flow Rate 1.0 - 1.5 mL/min nih.gov
Detection UV at λmax (~220 nm) or Mass Spectrometry (LC-MS) nih.govnih.gov
Temperature Ambient or controlled (e.g., 25-30 °C)

Advanced Analytical Applications and Methodological Development

Role of 1-Oxo Fexofenadine-d10 Methyl Ester as an Internal Standard in Quantitative Assays

In quantitative analysis, particularly within the field of bioanalysis, an internal standard (IS) is essential for ensuring accuracy and precision. scioninstruments.com An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample extraction to instrumental detection. wuxiapptec.comresearchgate.net this compound is synthesized specifically to serve as an ideal internal standard for the quantification of its non-labeled counterpart, 1-Oxo Fexofenadine (B15129) Methyl Ester, or other closely related fexofenadine metabolites. Its utility stems from its design as a stable isotope-labeled (SIL) analog.

The use of a SIL-IS, such as a deuterated standard, is widely considered the best practice for quantitative LC-MS/MS assays. crimsonpublishers.comnih.gov The underlying principle is that a SIL-IS is chemically and physically almost identical to the analyte of interest. wuxiapptec.com This near-identity ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer's source. scioninstruments.comaptochem.com

Key Advantages:

Compensation for Matrix Effects: The most significant advantage is the ability to correct for matrix effects—the suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the sample matrix (e.g., plasma, urine). waters.comwaters.comclearsynth.com Since the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same matrix effects. wuxiapptec.com By using the ratio of the analyte's response to the internal standard's response for quantification, these effects are effectively nullified, leading to higher accuracy. waters.comclearsynth.com

Correction for Variability: A SIL-IS corrects for potential analyte loss during sample processing steps like liquid-liquid extraction, solid-phase extraction, or evaporation. researchgate.netyoutube.com It also accounts for variations in injection volume and instrument response. scispace.com

Enhanced Precision and Accuracy: By mitigating multiple sources of error, deuterated internal standards significantly improve the precision (reproducibility) and accuracy of the analytical method. crimsonpublishers.comclearsynth.com Studies have shown that SIL standards provide better assay performance compared to structural analogue internal standards. nih.govscispace.com

Co-elution: Ideally, a deuterated standard co-elutes with the unlabeled analyte. aptochem.com This co-elution is critical for ensuring that both compounds are subjected to the identical matrix environment at the same point in time as they enter the mass spectrometer. waters.com

While highly effective, a potential consideration for deuterated standards is the "isotope effect," where the replacement of hydrogen with deuterium (B1214612) can sometimes cause a slight shift in chromatographic retention time. wuxiapptec.comwaters.com However, this is often negligible, and standards like 13C or 15N-labeled compounds are considered even less likely to exhibit this effect. foodriskmanagement.com

The selection of an appropriate SIL-IS is governed by several critical criteria to ensure the integrity of the quantitative assay.

Table 1: Selection Criteria for a Stable Isotope-Labeled Internal Standard

Criteria Description Rationale
High Isotopic Purity The SIL-IS should be substantially free of its unlabeled counterpart. waters.com The presence of the unlabeled analyte as an impurity in the IS solution will lead to an overestimation of the analyte's concentration in the sample.
Sufficient Mass Difference The mass-to-charge (m/z) ratio of the IS should be distinct enough from the analyte to prevent isotopic crosstalk. A difference of at least 3 to 4 Da is generally recommended. wuxiapptec.com This ensures that the natural isotopic abundance of the analyte does not contribute to the signal of the internal standard, and vice-versa, which would compromise accuracy.
Chemical and Isotopic Stability The stable isotopes should be incorporated in a position on the molecule where they are not susceptible to exchange with other atoms during sample preparation or analysis. wuxiapptec.com Loss or exchange of the deuterium atoms would alter the mass of the standard, rendering it ineffective.

| Co-elution with Analyte | The SIL-IS should have a retention time as close as possible to the analyte. aptochem.comwaters.com | Co-elution is the basis for effective compensation of matrix effects, as it ensures both compounds are exposed to the same interferences at the same time. |

This compound is designed to meet these criteria, with ten deuterium atoms providing a significant mass shift and placement in stable positions within the molecule.

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Developing a robust LC-MS/MS method is a multi-step process involving the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The goal is to achieve a sensitive, selective, and high-throughput analysis for the target analyte and its internal standard.

The separation of fexofenadine and its related compounds, including 1-Oxo Fexofenadine Methyl Ester, is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Column Chemistry: The most commonly used stationary phases are C18 columns, which provide excellent retention and separation for moderately nonpolar compounds like fexofenadine. nih.govnih.gov Other chemistries, such as phenyl or C8 columns, have also been employed to achieve specific selectivity. ukaazpublications.comtmu.edu.tw Columns with smaller particle sizes (e.g., <5 µm) are often used to achieve sharper peaks and better resolution. pittcon.org

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer.

Organic Solvents: Acetonitrile (B52724) is frequently chosen over methanol (B129727) as it often provides better peak shape and lower column backpressure. ukaazpublications.comscholarsresearchlibrary.com

Aqueous Phase: The aqueous portion is usually acidified with formic acid (e.g., 0.1%) or buffered with ammonium (B1175870) acetate (B1210297) or ammonium formate. nih.govnih.gov The acidic pH ensures that the carboxylic acid group on fexofenadine and related structures is protonated, leading to better retention on the reversed-phase column and improved ionization efficiency in positive ion mode. nih.govtmu.edu.tw

Elution: Both isocratic (constant mobile phase composition) and gradient (changing composition over time) elution methods can be used. Isocratic methods are simpler and faster, with run times often under 5 minutes, making them suitable for high-throughput analysis. nih.govnih.gov

Table 2: Example Chromatographic Conditions for Fexofenadine Analysis

Parameter Typical Condition Source
Column C18 or C8, various dimensions (e.g., 100 x 2.1 mm, 5 µm) nih.govtmu.edu.tw
Mobile Phase A Water with 0.1% Formic Acid or 10-20 mM Ammonium Acetate/Formate nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol nih.govnih.gov
Flow Rate 0.5 - 1.2 mL/min tmu.edu.twnih.gov
Elution Mode Isocratic or Gradient nih.govnih.gov

| Run Time | 2 - 5 minutes | nih.govnih.gov |

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification.

Ionization Mode: Fexofenadine and its derivatives are most effectively analyzed using positive ion electrospray ionization (ESI+). nih.govnih.gov The nitrogen atom in the piperidine (B6355638) ring is readily protonated to form the precursor ion [M+H]+.

Fragmentation Patterns: In the mass spectrometer, the precursor ion is fragmented in a collision cell to produce characteristic product ions. For fexofenadine ([M+H]+ at m/z 502.3), a major and stable product ion is observed at m/z 466.2, corresponding to the neutral loss of a water molecule and a C-O bond cleavage. nih.govnih.gov

Multiple Reaction Monitoring (MRM): For quantification, a specific "transition" from the precursor ion to a product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly specific and filters out most chemical noise, resulting in a very low signal-to-noise ratio. labce.comwikipedia.org A validated method will monitor at least one MRM transition for the analyte and one for the internal standard.

Based on the known fragmentation of fexofenadine, the MRM transitions for its derivatives can be predicted and optimized. For a study involving fexofenadine (FF) and its deuterated standard (FF-d10), the following transitions were used:

Table 3: Example MRM Transitions for Fexofenadine and its Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Transition Source
Fexofenadine (FF) 502.1 466.2 502.1 → 466.2 nih.gov

The MRM transition for this compound would be similarly established by determining the exact mass of its protonated molecule and identifying its most stable and abundant fragment ion.

Matrix effects are a major challenge in bioanalysis, potentially compromising the accuracy and reproducibility of LC-MS/MS methods. nih.gov Several strategies are employed to either minimize these effects or compensate for them.

Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering endogenous components (e.g., proteins, phospholipids) as possible while efficiently recovering the analyte. nih.govchromatographyonline.com

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is used to crash out proteins. While quick, it is the least clean method and may result in significant matrix effects. nih.govchromatographyonline.com

Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interferences, providing the cleanest extracts and minimizing matrix effects. chromatographyonline.com

Chromatographic Separation: Optimizing the HPLC method to chromatographically separate the analyte from the regions where most matrix components elute can significantly reduce ion suppression. pittcon.orgnih.gov This can be visualized using a post-column infusion experiment to identify zones of suppression. nih.gov

Compensation with SIL-IS: As detailed in section 3.1.1, using a co-eluting stable isotope-labeled internal standard like this compound is the most robust and widely accepted strategy to compensate for any residual matrix effects that cannot be eliminated through sample cleanup or chromatography. waters.comnih.govnih.gov The SIL-IS experiences the same signal suppression or enhancement as the analyte, ensuring the ratio between them remains constant and the quantification remains accurate. waters.comwaters.com

By combining advanced sample preparation, optimized chromatography, and the use of an ideal SIL-IS, a highly reliable and accurate LC-MS/MS method can be developed for the quantification of challenging analytes in complex biological samples.

Rigorous Analytical Method Validation Pursuant to Regulatory Guidelines

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, usually at an S/N ratio of 10:1.

For a highly sensitive LC-MS/MS method developed for a fexofenadine metabolite, the LOQ is crucial for accurately measuring low concentrations in pharmacokinetic or metabolism studies. While specific validated data for this compound as an analyte is not published, typical LOQs for similar small molecules in plasma are in the low ng/mL to pg/mL range.

Table 1: Illustrative LOD and LOQ for a Hypothetical Fexofenadine Metabolite Assay

ParameterConcentration (ng/mL)Signal-to-Noise Ratio (S/N)Criteria
Limit of Detection (LOD)0.05≥ 3:1Estimated lowest detectable concentration.
Limit of Quantitation (LOQ)0.15≥ 10:1Lowest concentration with acceptable precision and accuracy.

Evaluation of Analytical Precision and Accuracy

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the measured value to the true or accepted value, expressed as a percentage of the nominal concentration.

Both parameters are assessed at multiple concentration levels, including the LOQ, low, medium, and high-quality control (QC) samples, on the same day (intra-day) and on different days (inter-day) to evaluate the method's reproducibility.

Table 2: Illustrative Intra- and Inter-Day Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LOQ0.15≤ 15.090.0 - 110.0≤ 20.085.0 - 115.0
Low0.45≤ 10.092.0 - 108.0≤ 15.090.0 - 110.0
Medium5.0≤ 8.095.0 - 105.0≤ 10.093.0 - 107.0
High40.0≤ 7.096.0 - 104.0≤ 10.095.0 - 105.0

Assessment of Recovery, Reproducibility, and Robustness

Recovery: The extraction recovery of an analytical method determines the efficiency of the sample preparation process. It is assessed by comparing the analytical response of an analyte extracted from a biological matrix with the response of a post-extraction spiked sample at the same concentration. Consistent and reproducible recovery is more critical than achieving 100% recovery.

Reproducibility: This is evaluated by having different analysts, using different equipment, and on different days to test the same samples, ensuring the method provides consistent results under various conditions.

Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). This provides an indication of its reliability during routine use.

Table 3: Illustrative Recovery and Robustness Assessment

ParameterVariationOutcomeAcceptance Criteria
Recovery
Low QC (0.45 ng/mL)N/A88.5%Consistent and reproducible
High QC (40.0 ng/mL)N/A91.2%Consistent and reproducible
Robustness
Flow Rate± 5%%RSD < 5%Results remain within precision/accuracy limits.
Mobile Phase pH± 0.1 units%RSD < 5%Results remain within precision/accuracy limits.
Column Temperature± 2°C%RSD < 5%Results remain within precision/accuracy limits.

Stability of Analytical Solutions and Reference Materials (Chemical Stability)

The stability of this compound in stock solutions, working solutions, and in the biological matrix under various storage and handling conditions is essential for ensuring reliable quantification. Stability studies are typically conducted to evaluate:

Stock and Working Solution Stability: At room temperature and under refrigerated conditions.

Freeze-Thaw Stability: After multiple cycles of freezing and thawing of matrix samples.

Bench-Top Stability: In the biological matrix at room temperature for a period that mimics sample handling time.

Long-Term Stability: Under frozen storage conditions for an extended duration.

The concentration of the analyte after these conditions is compared to that of freshly prepared samples, with deviations typically required to be within ±15%.

Table 4: Illustrative Stability Data for a Fexofenadine Metabolite

Stability TestStorage ConditionDurationStability (% of Initial)Acceptance Criteria
Stock Solution4°C30 days98.5%± 10%
Bench-Top (in Plasma)Room Temperature8 hours97.2%± 15%
Freeze-Thaw-20°C to Room Temp.3 cycles96.5%± 15%
Long-Term-70°C90 days98.1%± 15%

Mechanistic Insights into Biotransformation and Chemical Derivatization Pathways

Investigation of In Vitro Metabolic Formation of 1-Oxo Fexofenadine (B15129)

The compound 1-Oxo Fexofenadine, also known as keto-fexofenadine or Fexofenadine Impurity A, is primarily recognized as a process-related impurity that can arise during the chemical synthesis of fexofenadine. nih.govgoogle.com It is typically formed from the incomplete reduction of a keto-ester precursor during manufacturing. nih.gov While fexofenadine itself is the major active metabolite of terfenadine (B1681261), it undergoes very limited further metabolism in the body, with approximately 5% of a dose being hepatically metabolized. nih.gov

Identification and Characterization of Enzymes Involved in Oxidation (e.g., Cytochrome P450 Isoforms, Flavin-containing Monooxygenases)

The specific enzymes responsible for the minimal metabolism that fexofenadine does undergo have not been fully elucidated. nih.gov Literature primarily focuses on fexofenadine as a stable metabolite of terfenadine, the metabolism of which is mediated by the cytochrome P450 isoform CYP3A4. While fexofenadine is a substrate for CYP3A4, its conversion is minor. mdpi.com

There is a lack of significant scientific literature describing the specific in vitro enzymatic formation of 1-Oxo Fexofenadine from fexofenadine. The oxidation of the secondary alcohol on the butyl chain of fexofenadine to a ketone is the required transformation. While Cytochrome P450 (CYP) enzymes are commonly responsible for such oxidation reactions, no specific isoforms have been identified for this particular conversion. Forced degradation studies under oxidative stress (using hydrogen peroxide) have shown that fexofenadine tends to form an N-oxide rather than the 1-oxo (keto) derivative, suggesting the tertiary amine on the piperidine (B6355638) ring is more susceptible to oxidation than the secondary alcohol under these chemical conditions. nih.govresearchgate.net

Biochemical Reaction Mechanisms and Pathways Leading to the 1-Oxo Metabolite

Given the absence of identified enzymes, the precise biochemical reaction mechanism for the formation of 1-Oxo Fexofenadine as a metabolite remains hypothetical. If it were to be formed enzymatically, the pathway would involve the oxidation of the secondary alcohol of fexofenadine. This would likely be a dehydrogenation reaction catalyzed by an oxidoreductase, such as a CYP enzyme, utilizing molecular oxygen and a cofactor like NADPH. However, as noted, this pathway is not significantly observed, and 1-Oxo Fexofenadine is predominantly considered a synthetic impurity.

Evaluation of Cofactor Requirements and Enzyme Kinetic Parameters in Cell-Free Systems

There is no available data in the scientific literature detailing the cofactor requirements or enzyme kinetic parameters (such as Km or Vmax) for the metabolic formation of 1-Oxo Fexofenadine. Such studies would first require the definitive identification of the metabolic pathway and the enzymes involved.

Application of Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions) and Recombinant Enzyme Systems

To investigate a potential metabolic pathway like the formation of 1-Oxo Fexofenadine, researchers would typically employ various in vitro systems. Human liver microsomes, which contain a high concentration of CYP enzymes, would be a primary choice. nih.gov S9 fractions, which contain both microsomal and cytosolic enzymes, could also be used to screen for a broader range of metabolic activities.

If a specific CYP isoform were suspected, recombinant enzyme systems expressing that single isoform would be used to confirm its role in the biotransformation. These cell-free systems are essential tools in drug metabolism studies for identifying and characterizing metabolic pathways and potential drug-drug interactions. nih.gov

Chemical Reactivity and Stability Considerations for 1-Oxo Fexofenadine and its Methyl Ester

Factors Influencing Chemical Degradation and Transformation (e.g., pH, Light, Temperature, Oxidation)

Forced degradation studies are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods. nih.govactapharmsci.com

pH (Hydrolysis): Fexofenadine is susceptible to degradation under both acidic and alkaline conditions, particularly when heated. nih.govresearchgate.net Studies have shown significant degradation in 0.5 N HCl and 0.5 N NaOH at 80°C. nih.gov The 1-Oxo Fexofenadine Methyl Ester, containing an ester functional group, would be expected to be labile to both acid- and base-catalyzed hydrolysis, yielding 1-Oxo Fexofenadine and methanol (B129727). The carboxylic acid form of fexofenadine is zwitterionic and has pH-dependent solubility. researchgate.netscielo.br

Light (Photostability): There are conflicting reports on the photostability of fexofenadine. Some studies report that it is stable when exposed to daylight and UV light (254 nm). nih.govnih.gov However, another study using UVC light (254 nm) in a methanolic solution found significant degradation, leading to the formation of an isopropyl derivative (via decarboxylation) and a benzophenone (B1666685) compound. nih.gov This indicates that the conditions, particularly the solvent, play a critical role in photolytic pathways. The stability of the 1-Oxo derivative under light would need specific evaluation but may be expected to be sensitive as well.

Temperature (Thermal Degradation): Fexofenadine has been shown to degrade under dry heat conditions, for instance, when exposed to 105°C for several hours. nih.govactapharmsci.com This suggests a degree of thermal lability for the core structure that would likely be shared by its 1-Oxo and methyl ester analogues.

Oxidation: Fexofenadine degrades significantly when exposed to strong oxidizing agents like hydrogen peroxide. nih.govnih.govactapharmsci.com The primary product identified from oxidative stress is the fexofenadine N-oxide, where the piperidine nitrogen is oxidized. nih.govresearchgate.net The ketone group in 1-Oxo Fexofenadine is already in a higher oxidation state than the alcohol in fexofenadine, making it less susceptible to further oxidation at that position. However, other parts of the molecule, such as the tertiary amine, remain potential sites for oxidative degradation.

Summary of Fexofenadine Forced Degradation Studies
Stress ConditionDetailsObserved Degradation of FexofenadineReference
Acid Hydrolysis0.5 N HCl at 80°C for 4 hoursSignificant degradation (17.5% degraded) nih.gov
Base Hydrolysis0.5 N NaOH at 80°C for 4 hoursSignificant degradation (10.5% degraded) nih.gov
Oxidation30% H₂O₂ at 80°C for 2 hoursExtensive degradation (78% degraded) nih.gov
Oxidation3% H₂O₂ at 60°C for 5 hoursSignificant degradation, N-oxide formed nih.gov
Thermal105°C for 24 hoursSlight degradation nih.gov
PhotolyticDaylight (1 week) & UV (8 hours)No significant degradation reported nih.gov
PhotolyticUVC light (254 nm) in methanolSignificant degradation observed nih.gov

Elucidation of Chemical Degradation Pathways and Identification of Byproducts

The stability of a pharmaceutical compound is a critical attribute, and understanding its degradation is essential for ensuring safety and efficacy. Fexofenadine, the parent compound of 1-Oxo Fexofenadine-d10 Methyl Ester, has been subjected to extensive forced degradation studies to identify potential degradation products under various stress conditions. These studies provide insight into the chemical liabilities of the molecule's structure. The primary pathways of degradation include oxidation, photolysis, and hydrolysis under acidic and basic conditions. banglajol.infonih.gov

Significant degradation of fexofenadine has been observed under oxidative stress. nih.gov When subjected to hydrogen peroxide, a major degradation product is formed through oxidation of the nitrogen atom in the piperidine ring. nih.govresearchgate.net This byproduct has been identified and characterized using advanced spectroscopic techniques such as ESI-MS/MS, ¹H NMR, and ¹³C NMR as the N-oxide of fexofenadine, specifically 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid. nih.govmdpi.com

Photodegradation also represents a significant pathway for fexofenadine breakdown. When exposed to UVC light in a methanolic solution, two primary photodegradation products have been isolated and structurally elucidated. nih.gov The first product results from the decarboxylation of the fexofenadine molecule, leading to the formation of an isopropyl derivative. The second identified photoproduct is a benzophenone compound, which is formed through a complex process involving rearrangement of the aromatic rings and subsequent oxidation reactions. nih.gov

Hydrolytic and thermal degradation have also been investigated. Fexofenadine shows susceptibility to degradation under acidic, basic, and neutral hydrolytic conditions, particularly at elevated temperatures. banglajol.infoimedpub.com While some studies report the formation of several degradation products under these conditions, others have found the compound to be relatively stable under certain hydrolytic and thermal scenarios. nih.govimedpub.com For instance, slight degradation was noted after 24 hours at 60°C in 2 N NaOH and after 3.5 hours at 60°C in 1 N HCl. nih.gov Studies using thin-layer chromatography (TLC) have successfully separated the degradation products formed under acid, base, oxidative, and dry heat conditions from the parent fexofenadine molecule, confirming their distinct chemical nature. imedpub.com

The table below summarizes the findings from various forced degradation studies on fexofenadine.

Stress ConditionDescription of ConditionsIdentified Degradation Products/ByproductsReference
Oxidation3% H₂O₂ at 60°C for 5 hoursFexofenadine N-oxide (2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid) nih.govmdpi.com
PhotodegradationUVC light (254 nm) in methanolic solution1. Isopropyl derivative (from decarboxylation) 2. Benzophenone compound (from rearrangement and oxidation) nih.gov
Acid Hydrolysis1 N HCl at 60°C for 3.5 hoursSlight degradation observed, products not fully characterized in all studies. nih.gov
Base Hydrolysis0.1 M NaOH at room temperature for 10 minutesSignificant degradation observed. banglajol.info
Base Hydrolysis2 N NaOH at 60°C for 24 hoursSlight degradation observed, products not fully characterized in all studies. nih.gov
Chloride OxidationNaClO, UV, and UV-NaClO methodsUp to 8 different degradation products were identified. nih.gov

Principles and Analytical Utility of Esterification Mechanisms

In the analysis of carboxylic acid-containing compounds like fexofenadine and its metabolites, derivatization is a key strategy to improve analytical performance. The compound "this compound" is itself a product of such a derivatization, where the carboxylic acid functional group has been converted into a methyl ester. This transformation is typically performed to facilitate analysis by techniques such as gas chromatography (GC). researchgate.netyoutube.com

Chemical Principles Governing Methyl Ester Formation from Carboxylic Acid Metabolites

The conversion of a carboxylic acid to an ester is known as esterification. The most classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol—in this case, methanol to form a methyl ester—in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the part that came from the alcohol) to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is then deprotonated (often by the water that was eliminated or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Because all steps are in equilibrium, the reaction is often driven to completion by using the alcohol as the solvent, thereby providing a large excess that shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle. libretexts.org

Other common reagents for preparing methyl esters from carboxylic acids include:

Diazomethane (CH₂N₂): This is a highly effective but potentially explosive and toxic reagent that reacts rapidly with carboxylic acids to form methyl esters with nitrogen gas as the only byproduct. libretexts.org

Boron Trifluoride (BF₃) or Boron Trichloride (BCl₃) in Methanol: These Lewis acids act as catalysts to promote esterification, and are widely used in the preparation of fatty acid methyl esters (FAMEs) for GC analysis. sigmaaldrich.comrestek.com

Alkylation: The carboxylic acid can first be deprotonated with a base to form a carboxylate salt, which then undergoes an Sₙ2 reaction with an alkyl halide like methyl iodide (CH₃I) to form the methyl ester. libretexts.orgcommonorganicchemistry.com

Analytical Derivatization Strategies Utilizing Esterification for Enhanced Detection

The conversion of the polar carboxylic acid group of a fexofenadine metabolite to a nonpolar methyl ester group is a deliberate strategy to enhance its analyzability, particularly by gas chromatography-mass spectrometry (GC-MS). researchgate.netsigmaaldrich.com

The key advantages of this derivatization are:

Increased Volatility: Carboxylic acids are polar and form strong intermolecular hydrogen bonds, which makes them non-volatile. Direct analysis by GC, which requires the analyte to be in the gas phase, is therefore challenging. Esterification replaces the acidic proton with a methyl group, breaking up the hydrogen bonding network and significantly increasing the compound's volatility. youtube.comsigmaaldrich.com

Improved Chromatographic Behavior: The high polarity of free carboxylic acids can lead to poor chromatographic peak shape (tailing) due to strong interactions with the stationary phase of the GC column. The less polar ester derivatives exhibit more symmetrical peaks, leading to better resolution and more accurate quantification. sigmaaldrich.com

Enhanced Thermal Stability: Some carboxylic acids can decarboxylate or decompose at the high temperatures of the GC injection port. Their corresponding ester derivatives are often more thermally stable, allowing for analysis without degradation. youtube.com

Improved Sensitivity and Detection: While esterification itself may not always add a feature for more sensitive detection, it allows for the use of GC-MS, a highly sensitive and specific analytical technique. The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for definitive identification and quantification, especially when using a stable isotope-labeled internal standard like this compound.

The table below summarizes the analytical advantages gained from the esterification of carboxylic acid metabolites.

AdvantageUnderlying PrincipleImpact on Analysis
Increased VolatilityElimination of the acidic proton and disruption of intermolecular hydrogen bonding.Enables analysis by gas chromatography (GC) by allowing the compound to enter the gas phase at lower temperatures.
Improved Peak ShapeReduced polarity leads to weaker interactions with the GC column's stationary phase, minimizing adsorption.Results in sharper, more symmetrical chromatographic peaks, which improves resolution and quantification accuracy.
Enhanced Thermal StabilityEsters are generally more resistant to heat-induced decomposition or decarboxylation compared to their parent acids.Prevents degradation of the analyte in the high-temperature environment of the GC injector and column.
Facilitates GC-MS AnalysisThe combination of increased volatility and stability makes the analyte compatible with GC-MS systems.Allows for highly sensitive and specific detection and quantification based on the derivative's mass-to-charge ratio and fragmentation pattern.

Role in Impurity Profiling and Pharmaceutical Quality Control

Identification and Characterization of Process-Related Impurities in Fexofenadine (B15129) Synthesis

Process-related impurities are substances that are formed during the synthesis of the drug substance. In the case of fexofenadine, several related compounds have been identified. The British Pharmacopoeia (BP) lists four main impurities that may be present alongside fexofenadine. nih.gov These include keto fexofenadine (Impurity A), the meta-isomer of fexofenadine (Impurity B), the methyl ester of fexofenadine (Impurity C), and the methyl ester of keto fexofenadine (Impurity D). nih.govresearchgate.net The presence of impurities C and D can depend on the specific synthesis route employed. nih.govresearchgate.net

1-Oxo Fexofenadine Methyl Ester is chemically known as the methyl ester of keto fexofenadine, corresponding to Impurity D. nih.govresearchgate.net It is considered an intermediate in some synthetic pathways of Fexofenadine. theclinivex.comcymitquimica.com The synthesis of fexofenadine often involves the reduction of a ketone precursor. nih.gov If this precursor is the methyl ester of keto fexofenadine, incomplete reduction or side reactions can result in it being carried over as an impurity in the final API. Other potential impurities can arise from starting materials or intermediates in the synthetic route, such as genotoxic impurities that require strict control at parts-per-million (ppm) levels. ijrpc.com

Table 1: Common Process-Related Impurities of Fexofenadine This table is interactive. You can sort and filter the data.

Impurity Name Alternative Name Pharmacopoeial Designation
Keto Fexofenadine Fexofenadine Related Compound A Impurity A nih.govresearchgate.net
Meta-Isomer of Fexofenadine - Impurity B nih.govresearchgate.net
Fexofenadine Methyl Ester - Impurity C nih.govresearchgate.net
1-Oxo Fexofenadine Methyl Ester Methyl Ester of Keto Fexofenadine Impurity D nih.govresearchgate.net
Fexofenadine N-oxide 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-yl}butyl)phenyl]-2-methyl-propanoic acid - nih.govmdpi.com

Assessment of 1-Oxo Fexofenadine as a Potential Degradation Product

Stability testing is a crucial component of pharmaceutical quality control, designed to understand how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and photolysis, are used to identify potential degradation products and establish the stability-indicating capability of analytical methods. nih.govmdpi.com

Studies on fexofenadine hydrochloride have shown that it degrades significantly under oxidative stress conditions. nih.govmdpi.comresearchgate.net The major degradation product identified upon exposure to hydrogen peroxide is the Fexofenadine N-oxide. nih.govmdpi.com Slight degradation has also been observed under acidic and basic hydrolysis and thermal stress. nih.gov While the focus of many published degradation studies has been on the N-oxide and other degradants, the potential for 1-Oxo Fexofenadine (the carboxylic acid form) or its esters to form as degradation products is a key consideration in developing comprehensive stability-indicating methods. The analytical methods used must be able to separate the active ingredient from all potential impurities, whether they are process-related or arise from degradation. nih.govd-nb.info

Utilization of 1-Oxo Fexofenadine-d10 Methyl Ester as a Certified Reference Material in Analytical Quality Control

A Certified Reference Material (CRM) is a standard of the highest quality, used to ensure the accuracy and traceability of measurement results. In pharmaceutical analysis, CRMs are indispensable for method validation and routine quality control.

This compound is a stable, isotopically labeled version of the corresponding impurity, 1-Oxo Fexofenadine Methyl Ester. The "d10" signifies that ten hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. This substitution increases the molecular weight of the compound without significantly altering its chemical properties. pharmaffiliates.com

Its primary role is as an internal standard in quantitative analytical techniques, particularly those involving mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS). When analyzing for trace-level impurities like 1-Oxo Fexofenadine Methyl Ester in a fexofenadine sample, a known amount of the deuterated CRM is added to the sample at the beginning of the analytical process. Because the deuterated standard behaves almost identically to the non-deuterated target impurity during sample extraction, cleanup, and chromatographic separation, any loss or variation during these steps affects both compounds equally.

The mass spectrometer can distinguish between the target impurity and the d10-labeled internal standard due to their mass difference. By comparing the peak area of the impurity to the peak area of the internal standard, a highly accurate and precise quantification can be achieved, correcting for any analytical variability. This makes this compound a vital tool for the reliable quantification of its corresponding impurity in fexofenadine API and finished products.

Advanced Chromatographic Techniques for Separation and Quantitation of Impurities and Related Substances

Ensuring the purity of fexofenadine requires robust analytical methods capable of separating the main compound from its various process-related and degradation impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose. ijrpc.comnih.govnih.gov

Researchers have developed numerous stability-indicating reversed-phase HPLC (RP-HPLC) methods. These methods are designed to separate fexofenadine from all known impurities, including the four specified in the British Pharmacopoeia. nih.govresearchgate.net Key parameters of these methods are detailed in the table below. For instance, one validated HPLC-DAD method uses a Hypersil BDS C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 2.7) and methanol (B129727), achieving good separation of fexofenadine and its four related impurities. nih.govd-nb.info Another method uses a C8 column with a mobile phase of triethylamine (B128534) phosphate (pH 3.7), acetonitrile (B52724), and methanol to resolve fexofenadine from impurities A and B. nih.gov

More recently, UPLC methods have been developed, offering advantages of faster analysis times and improved resolution. nih.govmdpi.com A stability-indicating RP-UPLC method was developed using a Waters Acquity BEH C18 column with a gradient elution program, which successfully separated fexofenadine from its process impurities and the N-oxide degradation product. nih.govmdpi.comresearchgate.net The United States Pharmacopeia (USP) monograph for fexofenadine organic impurities specifies a phenyl-based (L11) column, with studies showing that modern core-shell phenyl-hexyl columns can provide excellent resolution and peak shape, meeting all system suitability requirements. phenomenex.com

Table 2: Examples of Chromatographic Conditions for Fexofenadine Impurity Analysis This table is interactive. You can sort and filter the data.

Technique Column Mobile Phase Detection Reference
HPLC-DAD Hypersil BDS C-18 (250 x 4.6 mm, 5 µm) Phosphate buffer (pH 2.7) with 1-octane sulphonic acid sodium salt, triethylamine, and methanol (60:40, v/v) UV at 215 nm nih.gov
RP-UPLC Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) Gradient of triethylamine buffer (pH 7.0) and water/acetonitrile mixture UV at 220 nm nih.gov
RP-HPLC Zorbax RX C-8 0.01M potassium dihydrogen phosphate (pH 3.0) and acetonitrile (40:60, v/v) UV at 250 nm ijrpc.com
RP-HPLC Eclipse XDB C8 (150 x 4.6 mm, 5 µm) 1% triethylamine phosphate (pH 3.7), acetonitrile, and methanol (60:20:20, v/v/v) Not Specified nih.gov
HPLC Kinetex Phenyl-Hexyl (250 x 4.6 mm, 5 µm) Acetonitrile, sodium phosphate/sodium perchlorate (B79767) buffer (pH 2.0), and triethylamine (350:650:3, v/v/v) UV at 220 nm phenomenex.com

Emerging Research Directions and Computational Approaches for 1 Oxo Fexofenadine D10 Methyl Ester

The landscape of pharmaceutical analysis is continually evolving, driven by the need for greater precision, efficiency, and predictive power. For a specialized compound like 1-Oxo Fexofenadine-d10 Methyl Ester, which is likely a metabolite, impurity, or internal standard related to Fexofenadine (B15129), several emerging research and computational methodologies are of paramount importance. These approaches are critical for its characterization, standardization, and quality control.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of 1-Oxo Fexofenadine-d10 Methyl Ester in synthesis workflows?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) are critical for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy should be employed. In HPLC, retention time matching against a reference standard (e.g., USP Fexofenadine Hydrochloride RS) is essential, as outlined in pharmacopeial protocols . Isotopic labeling (deuterium-d10) requires precise quantification via MS to ensure isotopic integrity, with deviations ≤2% considered acceptable .

Q. How can researchers optimize the transesterification process for synthesizing this compound?

  • Methodological Answer : Apply the Taguchi experimental design to systematically evaluate parameters such as catalyst type (e.g., KOH vs. NaOH), molar ratio of alcohol to substrate (e.g., methanol:acid), catalyst concentration (1.0–1.5 wt%), and reaction temperature (50–60°C). Prioritize catalyst concentration as the most influential parameter, as demonstrated in biodiesel methyl ester synthesis, where it contributed >77% to yield variance . Use orthogonal arrays (e.g., L9) to minimize experimental runs while maximizing data robustness .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies using controlled pH buffers (e.g., pH 1.2, 4.5, 6.8) and monitor degradation via LC-MS. Compare degradation products against known impurities (e.g., free acid forms). For discrepancies in hydrolysis rates, analyze hydrogen bonding interactions between the 1-oxo group and adjacent substituents using IR spectroscopy (e.g., carbonyl peak shifts from 1665 cm⁻¹ to 1653 cm⁻¹ indicate intramolecular stabilization) . Statistical tools like ANOVA can identify significant factors (p < 0.05) contributing to instability .

Q. What experimental strategies mitigate isotopic dilution effects during the synthesis of deuterated analogs like this compound?

  • Methodological Answer : Use deuterated solvents (e.g., D2O, CD3OD) to minimize proton exchange. Monitor deuteration efficiency via ¹H NMR by comparing integration ratios of deuterated vs. non-deuterated protons. For methyl ester synthesis, ensure anhydrous conditions to prevent hydrolysis, which could reintroduce non-deuterated protons. Quantify isotopic purity using high-resolution MS and correct for natural abundance of deuterium .

Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) behavior of this compound in preclinical models?

  • Methodological Answer : Employ a crossover study design with LC-MS/MS quantification. Key parameters include:

  • Dose proportionality : Administer escalating doses (e.g., 1–10 mg/kg) to assess linearity in AUC0–24h.
  • Tissue distribution : Use isotopic labeling (d10) to differentiate the compound from endogenous metabolites in plasma and tissues .
  • Metabolite profiling : Identify phase I/II metabolites via fragmentation patterns in MS². Reference pharmacopeial methods for sample preparation (e.g., methanol extraction, 0.45-μm filtration) .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for reporting synthetic yields and analytical data in publications?

  • Methodological Answer :

  • Tables : Include raw data (e.g., reaction conditions, yields) and processed metrics (e.g., S/N ratios, %RSD). For example, Table 3 in methyl ester studies lists purity (>98%) and experimental variables .
  • Figures : Use line graphs for reaction optimization trends (e.g., catalyst concentration vs. yield) and bar charts for comparative stability data .
  • Supplemental Materials : Archive NMR/MS spectra, chromatograms, and detailed protocols to ensure reproducibility, adhering to journal guidelines (e.g., Beilstein Journal’s requirement for <5 compounds in the main text) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Scale-up challenges often arise from inefficient mixing or heat transfer. Use computational fluid dynamics (CFD) modeling to optimize reactor geometry. For esterification, switch from batch to flow chemistry to enhance mass transfer. Validate improvements using Taguchi-derived optimal conditions (e.g., 60°C, 1.5 wt% KOH) and confirm reproducibility across three independent batches .

Conflict Resolution in Experimental Data

Q. How should contradictory results in the solubility profile of this compound be analyzed?

  • Methodological Answer : Replicate solubility tests (e.g., shake-flask method) in triplicate using standardized buffers. Compare results against computational predictions (e.g., Hansen solubility parameters). If discrepancies persist, evaluate crystal polymorphism via X-ray diffraction (XRD) or differential scanning calorimetry (DSC). For example, polymorphic shifts can alter solubility by >20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.